molecular formula C8H7BrN2O B1292615 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-81-3

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

货号: B1292615
CAS 编号: 1000342-81-3
分子量: 227.06 g/mol
InChI 键: YEXAAABKHINEAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-81-3) is a high-value chemical intermediate with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is a brominated and methoxy-substituted azaindole, a privileged scaffold in medicinal chemistry and drug discovery. The bromine atom at the 6-position serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, allowing researchers to introduce diverse structural motifs and create novel compound libraries . With a predicted density of 1.7±0.1 g/cm³ and a boiling point of 357.1±37.0 °C at 760 mmHg, this solid compound requires specific handling and storage conditions . It is recommended to be stored under an inert atmosphere at 2-8°C to ensure long-term stability . Researchers should note the associated hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) and adhere to precautionary measures, including wearing protective gloves . This building block is exclusively for Research Use Only and is a key precursor in the synthesis of more complex molecules targeting various biological pathways. It is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXAAABKHINEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646754
Record name 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-81-3
Record name 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Bromination of Precursors

The bromination of pyrrolo[3,2-c]pyridine derivatives is a common approach to introduce the bromine atom at the desired position.

Procedure:

  • Starting Material: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
  • Reagents: Iron powder and acetic acid.
  • Conditions: The reaction mixture is stirred at 100 °C for 5 hours.
  • Workup: After filtration and concentration in vacuo, the pH is adjusted to 8 using aqueous sodium carbonate, followed by extraction with ethyl acetate.
  • Purification: The residue is purified via silica gel chromatography using a mixture of n-hexane/ethyl acetate (1:2) as the eluent.

Functionalization Using Substituted Boronic Acids

This method introduces functional groups to enhance the compound's biological activity.

Procedure:

  • Starting Material: 6-bromo-1H-pyrrolo[3,2-c]pyridine.
  • Reagents: Substituted phenylboronic acids, potassium carbonate, pyridine, and copper acetate.
  • Conditions: The reaction occurs in 1,4-dioxane under microwave irradiation at 85 °C for 30 minutes.
  • Workup: The organic layers are extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified via column chromatography or recrystallization.

Industrial Production Methods

For large-scale production, industrial methods optimize yield and purity through advanced technologies such as continuous flow reactors.

Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) is commonly used as a brominating agent in dimethylformamide (DMF) under controlled temperature conditions.

Advantages:

  • High efficiency in bromine incorporation.
  • Scalability for industrial applications.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability:

  • Improved temperature regulation.
  • Reduced reaction times.
  • Enhanced safety during bromination processes.

Reaction Types and Derivative Formation

The versatility of this compound allows for various chemical transformations:

Substitution Reactions

The bromine atom can be substituted with nucleophiles such as amines or thiols to form diverse derivatives:

  • Reagents: Nucleophiles in the presence of bases like potassium carbonate.

Oxidation Reactions

The methoxy group can undergo oxidation to yield aldehydes or acids:

  • Reagents: Potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction processes can modify the pyridine ring or remove the bromine atom:

  • Reagents: Lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Outcome
Bromination (E)-2-bromo precursor Iron powder, acetic acid 100 °C for 5 h Brominated pyrrolo[3,2-c]pyridine derivative
Functionalization 6-bromo pyrrolo[3,2-c]pyridine Boronic acids, K₂CO₃ Microwave irradiation at 85 °C Substituted derivatives
Industrial Bromination Pyrrolo[3,2-c]pyridine NBS in DMF Controlled temperature Large-scale brominated product
Substitution Brominated pyrrolo[3,2-c]pyridine derivative Amines or thiols Base-mediated Functionalized derivatives
Oxidation Methoxy-substituted pyrrolo[3,2-c]pyridine KMnO₄ or CrO₃ Oxidative conditions Aldehydes or acids
Reduction Brominated pyrrolo[3,2-c]pyridine derivative LiAlH₄ or Pd/C + H₂ Reductive conditions Reduced products

化学反应分析

Types of Reactions

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

作用机制

The mechanism of action of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFR signaling pathways, which play a crucial role in the proliferation and survival of cancer cells . By inhibiting these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 6-Br, 4-OCH₃ C₈H₇BrN₂O 243.06 (calc) Drug synthesis intermediate
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 6-Br, 2-CH₃ C₈H₇BrN₂ 211.06 Kinase inhibitor scaffold
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6-Br, 3-COOEt C₉H₉BrN₂O₂ 283.08 Cross-coupling precursor
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine 2-Br, 4-Cl C₇H₄BrClN₂ 231.48 Halogenated analog for diversification
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Br, 3-COOH C₈H₅BrN₂O₂ 259.04 Medicinal chemistry intermediate

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Bromine Position :

    • Bromine at position 6 (target compound) enables regioselective coupling reactions compared to 2-bromo analogs (e.g., 2-bromo-4-chloro derivative ).
    • In Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate , the ester group at position 3 enhances stability and facilitates hydrolysis to carboxylic acids for further derivatization.
  • Methoxy vs. Methyl Groups :

    • The 4-methoxy group in the target compound increases solubility in polar solvents compared to the lipophilic 2-methyl group in 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine .
    • Methoxy’s electron-donating nature may reduce electrophilic substitution rates compared to halogenated analogs.
  • Biological Activity: While direct data on the target compound’s bioactivity is scarce, related pyrrolopyridines (e.g., RU-SKI inhibitors ) show that substituent conformation (E:Z ratios) critically impacts enzyme inhibition.

生物活性

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolo[3,2-c]pyridine class of compounds, characterized by a fused bicyclic structure. The bromine and methoxy substituents at specific positions contribute to its biological activity. The compound's molecular formula is C8H8BrN2O, and its molecular weight is approximately 227.07 g/mol.

The precise mechanism of action for this compound is not completely elucidated; however, it is believed to interact with various biological targets, particularly protein kinases. These interactions can modulate critical signaling pathways involved in cell proliferation, apoptosis, and other cellular functions. Initial studies suggest that the compound may inhibit specific kinases associated with cancer progression and metabolic disorders.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity towards non-cancerous cells .
  • Antidiabetic Effects : Similar compounds within the pyrrolo family have demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity in muscle and fat cells . This suggests potential applications in treating type 2 diabetes and related metabolic disorders.
  • Antimicrobial Properties : Derivatives of pyrrolo[3,2-c]pyridine have been studied for their antimicrobial activities against various pathogens. While specific data on this compound is limited, its structural relatives have shown promise in this area .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorModerate cytotoxicity against ovarian cancer cells
AntidiabeticImproved insulin sensitivity
AntimicrobialPotential activity against pathogens

Case Study: Antitumor Activity

In a study assessing the antitumor effects of pyrrolo derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell proliferation in ovarian cancer cells with an IC50 value suggesting effective cytotoxicity while sparing healthy cardiac cells from significant toxicity. This selectivity highlights its potential as a therapeutic agent with fewer side effects compared to traditional chemotherapeutics .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

  • Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before proceeding to clinical trials.
  • Analog Development : Synthesizing analogs to enhance potency and selectivity for desired biological targets.

常见问题

Q. What synthetic methodologies are recommended for introducing the methoxy group at the 4-position of the pyrrolo[3,2-c]pyridine core?

The methoxy group can be introduced via nucleophilic substitution or metal-catalyzed coupling reactions. For example, 4-alkoxy derivatives of pyrrolopyridines are synthesized by reacting halogenated precursors (e.g., 4-chloro or 4-bromo intermediates) with sodium methoxide under reflux conditions in polar aprotic solvents like DMF. Reaction optimization should include monitoring by TLC or HPLC to minimize by-products such as dehalogenated species. Post-reaction purification typically involves column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) .

Q. What analytical techniques are critical for confirming the structural integrity of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying substitution patterns. The methoxy proton typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons resonate in the δ 7.0–8.5 ppm range.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 243.0 for C8_8H7_7BrN2_2O).
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with mobile phases like methanol/water or acetonitrile/0.1% TFA .

Q. How should researchers handle and store brominated pyrrolopyridine derivatives to prevent decomposition?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid light-induced degradation. For short-term use, refrigeration (2–8°C) in desiccators is acceptable. Pre-purify via recrystallization (e.g., using ethanol/water mixtures) to remove hygroscopic impurities that accelerate decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrrolo[3,2-c]pyridine scaffold be addressed?

Bromination at the 6-position requires careful control of reaction conditions. Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to favor monobromination. Alternatively, Lewis acids like FeBr3_3 can direct bromine to electron-rich positions. Monitor reaction progress via LC-MS to detect over-brominated by-products (e.g., 5,6-dibromo derivatives). Computational modeling (DFT) of electron density maps may predict regioselectivity trends .

Q. What strategies mitigate conflicting pharmacological data in studies involving this compound?

  • Metabolite Interference : Use stable isotope-labeled analogs (e.g., 13^{13}C-methoxy derivatives) to distinguish parent compounds from metabolites in bioassays.
  • Batch Variability : Standardize synthetic protocols (e.g., solvent purity, catalyst loading) and validate purity via orthogonal methods (HPLC, 19^{19}F NMR for fluorinated analogs).
  • Biological Replicates : Perform dose-response curves across multiple cell lines or animal models to account for biological variability .

Q. How does the 4-methoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The methoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution but potentially deactivating it toward oxidative addition in palladium-catalyzed reactions. To enhance coupling efficiency:

  • Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates.
  • Optimize base selection (e.g., Cs2_2CO3_3 over K2_2CO3_3) to improve solubility.
  • Conduct reactions under microwave irradiation to reduce reaction times and by-product formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity for structurally similar analogs?

  • Structural Reanalysis : Confirm regioisomeric purity (e.g., 6-bromo vs. 5-bromo isomers) via NOESY or COSY NMR.
  • Assay Conditions : Compare buffer pH, serum concentration, and incubation times across studies. For example, serum proteins may sequester hydrophobic analogs, reducing apparent activity.
  • Computational Docking : Perform molecular dynamics simulations to assess binding mode variations caused by subtle structural differences (e.g., methoxy vs. ethoxy groups) .

Methodological Tables

Analytical Parameter Recommended Technique Key Observations
Purity AssessmentReverse-phase HPLC (C18 column)Retention time: 8.2 min (methanol/water, 70:30)
Structural Confirmation1^1H NMR (400 MHz, DMSO-d6_6)Methoxy singlet: δ 3.92 ppm; aromatic protons: δ 7.5–8.3 ppm
Stability MonitoringLC-MS (ESI+)Degradation products detected at m/z 225.0 (debrominated species)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。